molecular formula C18H20N4OS B12277773 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B12277773
M. Wt: 340.4 g/mol
InChI Key: NKQZALXOXYMAHE-UHFFFAOYSA-N
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Description

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the phenyl group: The pyrazole intermediate is then reacted with a phenyl halide under basic conditions to form the desired phenyl-substituted pyrazole.

    Formation of the thiophene moiety: The thiophene ring is synthesized separately, often through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Coupling of intermediates: The final step involves the coupling of the pyrazole-phenyl intermediate with the thiophene moiety using a urea-forming reaction, typically under mild conditions with a coupling agent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, or coordination with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
  • 1-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea
  • 1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(furan-2-yl)methyl]urea

Uniqueness

1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of the pyrazole, phenyl, and thiophene moieties allows for versatile interactions and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

1-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-3-(thiophen-2-ylmethyl)urea

InChI

InChI=1S/C18H20N4OS/c1-22-13-16(11-21-22)15-6-4-14(5-7-15)8-9-19-18(23)20-12-17-3-2-10-24-17/h2-7,10-11,13H,8-9,12H2,1H3,(H2,19,20,23)

InChI Key

NKQZALXOXYMAHE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)NCC3=CC=CS3

Origin of Product

United States

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